Epinastine hydrobromide
Overview
Description
Epinastine hydrobromide is a second-generation antihistamine and mast cell stabilizer. It is primarily used in ophthalmic solutions to treat allergic conjunctivitis by preventing itching and other allergic symptoms. This compound works by inhibiting the release of histamine from mast cells and blocking histamine receptors, thereby reducing allergic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of epinastine hydrobromide involves several key steps:
Formation of Amino-Protective Compound: Reacting 6-chloromethyl-11-dihydro-dibenzo[b,e]azepine with an amino reagent under protection to generate an amino-protective compound.
Reduction and Deprotection: Performing reduction and deprotection reactions to produce 6-aminomethyl-6,11-dihydro-dibenzo[b,e]azepine.
Cyclization and Neutralization: Conducting cyanogen bromide cyclization on the 6-aminomethyl-6,11-dihydro-dibenzo[b,e]azepine, followed by neutralization with alkali and reaction with hydrobromic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The process includes precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Epinastine hydrobromide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epinastine N-oxide, while reduction may produce reduced derivatives of epinastine .
Scientific Research Applications
Epinastine hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study antihistamine activity and receptor binding.
Biology: Investigated for its effects on mast cell stabilization and histamine release.
Medicine: Used in clinical studies to evaluate its efficacy in treating allergic conjunctivitis and other allergic conditions.
Industry: Employed in the development of ophthalmic solutions and other pharmaceutical formulations.
Mechanism of Action
Epinastine hydrobromide exerts its effects through multiple mechanisms:
Mast Cell Stabilization: Prevents mast cell degranulation, thereby inhibiting the release of histamine and other inflammatory mediators.
Histamine Receptor Antagonism: Blocks histamine binding to H1 and H2 receptors, reducing allergic symptoms.
Inhibition of Proinflammatory Mediators: Prevents the release of proinflammatory chemical mediators from blood vessels, halting the progression of allergic responses
Comparison with Similar Compounds
Epinastine hydrobromide is compared with other second-generation antihistamines, such as cetirizine, loratadine, and fexofenadine. While all these compounds share antihistamine properties, this compound is unique in its dual action as both an antihistamine and a mast cell stabilizer. This dual action provides more comprehensive control of allergic symptoms .
List of Similar Compounds
- Cetirizine
- Loratadine
- Fexofenadine
- Ebastine
- Desloratadine
This compound’s unique combination of properties makes it a valuable compound in the treatment of allergic conditions and a subject of ongoing scientific research.
Properties
IUPAC Name |
2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3.BrH/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16;/h1-8,15H,9-10H2,(H2,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPMHRDERZTFIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401000904 | |
Record name | 1,2,9,13b-Tetrahydro-3H-dibenzo[c,f]imidazo[1,5-a]azepin-3-imine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401000904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127786-29-2, 80012-42-6 | |
Record name | 1H-Dibenz[c,f]imidazo[1,5-a]azepin-3-amine, 9,13b-dihydro-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127786-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Dibenz(c,f)imidazo(1,5-a)azepin-3-amine, 9,13b-dihydro-, hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080012426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epinastine hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127786292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,9,13b-Tetrahydro-3H-dibenzo[c,f]imidazo[1,5-a]azepin-3-imine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401000904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepin-3-amine monohydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.256.244 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPINASTINE HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O6LIW7G3N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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